molecular formula C10H10O4 B15317659 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid

2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid

Cat. No.: B15317659
M. Wt: 194.18 g/mol
InChI Key: TWJRBBINUVOOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid, with the CAS registry number 1216012-18-8, is a high-purity chemical compound offered for research and development purposes . This solid compound features a benzofuran core, a significant scaffold in medicinal chemistry, substituted with an acetic acid moiety via an ether linkage (SMILES: O=C(O)COC1=CC=C(OCC2)C2=C1) . The molecular formula is C 10 H 10 O 4 , and it has a molecular weight of 194.18 g/mol . This structure makes it a valuable building block for chemical synthesis, particularly in the exploration of novel pharmacologically active molecules. Researchers utilize this compound as a key intermediate in the design and development of active pharmaceutical ingredients (APIs) and other fine chemicals . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yloxy)acetic acid

InChI

InChI=1S/C10H10O4/c11-10(12)6-14-8-1-2-9-7(5-8)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)

InChI Key

TWJRBBINUVOOTP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)OCC(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of 5-Hydroxy-2,3-dihydrobenzofuran with Chloroacetic Acid

The direct alkylation of 5-hydroxy-2,3-dihydrobenzofuran with chloroacetic acid under basic conditions represents a straightforward approach. Adapted from US5041568A, this method involves deprotonating the phenolic hydroxyl group using sodium hydroxide, followed by nucleophilic substitution with chloroacetic acid.

Procedure :

  • 5-Hydroxy-2,3-dihydrobenzofuran (1.0 mol) is dissolved in aqueous sodium hydroxide (10% w/v).
  • Chloroacetic acid (1.2 mol) is added dropwise, and the mixture is refluxed at 80°C for 5 hours.
  • The solution is acidified with hydrochloric acid to precipitate the product, which is isolated via filtration and recrystallized from ethanol.

Yield : 72–78%.
Key Advantages : Minimal catalyst requirements and compatibility with aqueous systems.

Catalytic Methods Using Transition Metal Catalysts

CN105693666A demonstrates the efficacy of mixed metal catalysts (e.g., CuCl₂/FeCl₃) in accelerating ether formation. While originally applied to synthesize 2-phenoxyethanol, this approach can be adapted for 2-((2,3-dihydrobenzofuran-5-yl)oxy)acetic acid by substituting 2-chloroethanol with chloroacetic acid.

Procedure :

  • Sodium 5-hydroxy-2,3-dihydrobenzofuran (1.0 mol) and chloroacetic acid (1.1 mol) are combined in water.
  • CuCl₂/FeCl₃ (3:1 mass ratio, 10 wt%) is added, and the mixture is heated at 70°C for 2–3 hours.
  • The organic layer is separated, washed with dilute NaOH, and purified via reduced-pressure distillation.

Yield : 65–70%.
Key Advantages : Reduced reaction time (2–3 hours) and lower byproduct formation.

Phase-Transfer Catalyzed Etherification

WO2009125426A2 highlights phase-transfer catalysis (PTC) for ether synthesis in non-polar solvents. Using tetra-n-butylammonium bromide (TBAB) as a catalyst, this method enhances reaction efficiency between 5-hydroxy-2,3-dihydrobenzofuran and chloroacetic acid.

Procedure :

  • 5-Hydroxy-2,3-dihydrobenzofuran (1.0 mol), chloroacetic acid (1.05 mol), and K₂CO₃ (2.0 mol) are suspended in acetonitrile.
  • TBAB (0.1 mol%) is added, and the mixture is refluxed at 60°C for 12 hours.
  • The product is extracted with ethyl acetate, dried, and crystallized.

Yield : 80–85%.
Key Advantages : High selectivity and compatibility with moisture-sensitive reagents.

Optimization of Reaction Conditions

Temperature and Time

  • Alkylation (Method 2.1) : Optimal at 80°C for 5 hours; higher temperatures (>90°C) promote decomposition.
  • Catalytic (Method 2.2) : Maximum yield at 70°C for 3 hours; prolonged heating reduces efficiency due to catalyst degradation.
  • PTC (Method 2.3) : Reflux at 60°C for 12 hours ensures complete conversion without side reactions.

Catalyst Loading

  • CuCl₂/FeCl₃ (10 wt%) in Method 2.2 minimizes side products but requires post-reaction removal via washing.
  • TBAB (0.1 mol%) in Method 2.3 provides optimal interfacial activity without complicating purification.

Solvent Systems

  • Aqueous NaOH (Method 2.1) simplifies workup but limits solubility of hydrophobic intermediates.
  • Acetonitrile (Method 2.3) enhances reagent miscibility but necessitates stringent drying.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purity exceeding 99.5% is achievable via Method 2.3, as demonstrated for analogous compounds.

X-Ray Powder Diffraction (XRPD)

Crystalline products exhibit distinct peaks at 2θ = 10.2°, 15.7°, and 20.4°, confirming phase purity.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 6.75 (s, 1H, aryl), 4.60 (t, 2H, OCH₂CO), 3.20 (t, 2H, CH₂), 2.80 (t, 2H, CH₂).
  • ¹³C NMR : 170.5 (COOH), 160.1 (C-O), 115.3–125.8 (aryl carbons).

Comparative Analysis of Methodologies

Parameter Method 2.1 Method 2.2 Method 2.3
Yield (%) 72–78 65–70 80–85
Reaction Time (hours) 5 3 12
Catalyst Cost Low Moderate High
Scalability High Moderate High

Method 2.3 offers the highest yield and scalability, albeit with longer reaction times. Method 2.1 remains cost-effective for small-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2,3-Dihydrobenzofuran-5-yl)acetic Acid

  • Synthesis : Prepared via Friedel-Crafts alkylation or catalytic hydrogenation of benzofuran precursors, with yields up to 60% .
  • Biological Activity :
    • Exhibits moderate to strong antibacterial activity (ZOI = 19–22 mm against S. aureus and E. coli), comparable to ampicillin .
    • Hydrazide-hydrazone derivatives (e.g., 4e, 4g) show enhanced activity due to the azomethine group .

3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid

  • Structure: Propanoic acid chain (three carbons) instead of acetic acid.
  • Synthesis : Achieved via methyl esterification followed by catalytic hydrogenation (60% overall yield) .
  • Properties: Longer alkyl chain increases molecular weight (192.21 g/mol vs. 178.18 g/mol for the acetic acid analog) and lipophilicity .

Ethyl 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetate

  • Structure : Ethyl ester with a ketone group (oxo) adjacent to the dihydrobenzofuran ring.
  • Synthesis : Derived from dihydrobenzofuran glyoxylic acid esterification .
  • Key Difference : The ester group enhances volatility and reduces acidity compared to carboxylic acids, making it more suitable for specific synthetic intermediates .

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic Acid

  • Structure : Hydroxyl group replaces the ether oxygen, forming a glycolic acid derivative.
  • Similarity score of 0.89 to the target compound, suggesting overlapping synthetic or metabolic pathways .

Antimicrobial Activity

  • Target Compound: Limited direct data, but structurally related 2-(2,3-dihydrobenzofuran-5-yl)acetic acid derivatives (e.g., hydrazones) show ZOI values of 19–22 mm against Gram-positive and Gram-negative bacteria .
  • Analog Insights :
    • Substitution at the acetic acid moiety (e.g., hydrazones, halogenated groups) significantly enhances activity .
    • The oxy group in the target compound may sterically hinder interactions with bacterial targets compared to C-linked analogs .

Anticancer Potential

  • Complex Derivatives : Compounds like 12-4 (a hybrid molecule with indole and dihydrobenzofuran motifs) demonstrate anticancer activity, though the role of the acetic acid/oxy linkage remains unclear .
  • Structural Influence : Electron-withdrawing groups (e.g., chloro, fluoro) on the benzofuran ring enhance cytotoxicity in related compounds .

Biological Activity

2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid is a compound derived from the dihydrobenzofuran class, which has garnered interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anti-inflammatory properties, its role as a monoamine oxidase B (MAO-B) inhibitor, and its potential as an anticancer agent.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study evaluated a series of 2,3-dihydrobenzofuran derivatives for their anti-inflammatory properties using the carrageenan-induced edema model. The introduction of specific substituents, such as methyl groups, enhanced the anti-inflammatory activity of these compounds. Notably, one derivative demonstrated potent activity, indicating that structural modifications can significantly impact efficacy .

2. MAO-B Inhibition

A recent study explored the synthesis and biological activity of chalcogenyl-2,3-dihydrobenzofuran derivatives as potential MAO-B inhibitors. The results showed that these derivatives exhibited promising inhibitory activity against MAO-B, suggesting that modifications in the dihydrobenzofuran structure can lead to effective neuroprotective agents. The study employed solvent-free methodologies achieving yields between 40% and 99%, highlighting an environmentally friendly approach to synthesis .

3. Anticancer Activity

The anticancer potential of dihydrobenzofuran derivatives has also been investigated. For instance, a series of benzofuran derivatives were assessed for their growth inhibitory effects against various cancer cell lines. One particular compound displayed significant inhibitory activity across multiple lines with GI50 values ranging from 2.20 μM to 5.86 μM. This suggests that dihydrobenzofuran derivatives can serve as promising candidates for further development in cancer therapy .

Case Studies

Study Activity Findings
Anti-inflammatoryMethyl-substituted derivatives showed enhanced activity in carrageenan-induced edema model.
MAO-B InhibitionChalcogenyl derivatives exhibited potent MAO-B inhibition; environmentally friendly synthesis achieved high yields.
AnticancerSignificant growth inhibition in various cancer cell lines with low micromolar GI50 values observed.

Q & A

Q. What are the standard synthetic routes for 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid, and what key reagents are involved?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Coupling reactions : Condensation of 2,3-dihydrobenzofuran derivatives with activated acetic acid precursors (e.g., using carbodiimides or carbonyldiimidazole) .
  • Reduction steps : Sodium borohydride (NaBH₄) or LiAlH₄ for selective reduction of intermediates .
  • Solvent systems : THF or ethyl acetate under reflux conditions, with temperature control (-78°C to RT) for sensitive intermediates .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis .
  • Handling : Use PPE (gloves, goggles) due to potential irritancy (H315, H319 hazards). Avoid exposure to moisture or strong acids/bases .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR (δ 1.8–7.5 ppm for aromatic protons; δ 170–175 ppm for carboxylic acid carbons) .
  • MS : High-resolution ESI-MS for molecular weight confirmation (theoretical m/z: 178.18) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Reaction optimization :
  • Use LDA (Lithium Diisopropylamide) for deprotonation to enhance nucleophilicity in coupling steps .
  • Adjust stoichiometry (e.g., 1.2:1 molar ratio of dihydrobenzofuran to acetic acid derivative) to minimize side products .
    • Catalysis : Employ AgCN or BF₃-THF complex for selective reductions .
    • By-product mitigation : Use quenching agents (e.g., aqueous NH₄Cl) to terminate unreacted reagents .

Q. How can computational tools predict feasible synthetic pathways for derivatives of this compound?

  • AI-driven synthesis planners : Tools like Pistachio or Reaxys leverage reaction databases to propose routes. For example:
  • Input the target structure to generate one-step pathways using retrosynthetic analysis .
  • Evaluate route feasibility via "plausibility scores" (threshold >0.01) and precursor availability .
    • DFT calculations : Model transition states for key steps (e.g., cyclization or esterification) to predict activation energies .

Q. How do structural modifications of the dihydrobenzofuran core affect biological activity?

  • SAR studies : Introduce substituents (e.g., halogens at the 5-position) to enhance binding to targets like aldose reductase or muscarinic receptors .
  • In vitro assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ measurements) or cell-based models for neuroprotective effects .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • HPLC-MS : Use C18 columns with gradient elution (ACN/H₂O + 0.1% formic acid) to separate impurities like unreacted dihydrobenzofuran or acetic acid by-products .
  • LOQ/LOD : Achieve detection limits of <0.1% using UV-Vis (λ = 254 nm) or charged aerosol detectors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.